

Application Notes and Protocols for In Vivo Studies of Ensartinib Efficacy

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Compound of Interest

Compound Name: X-396

Cat. No.: B611838

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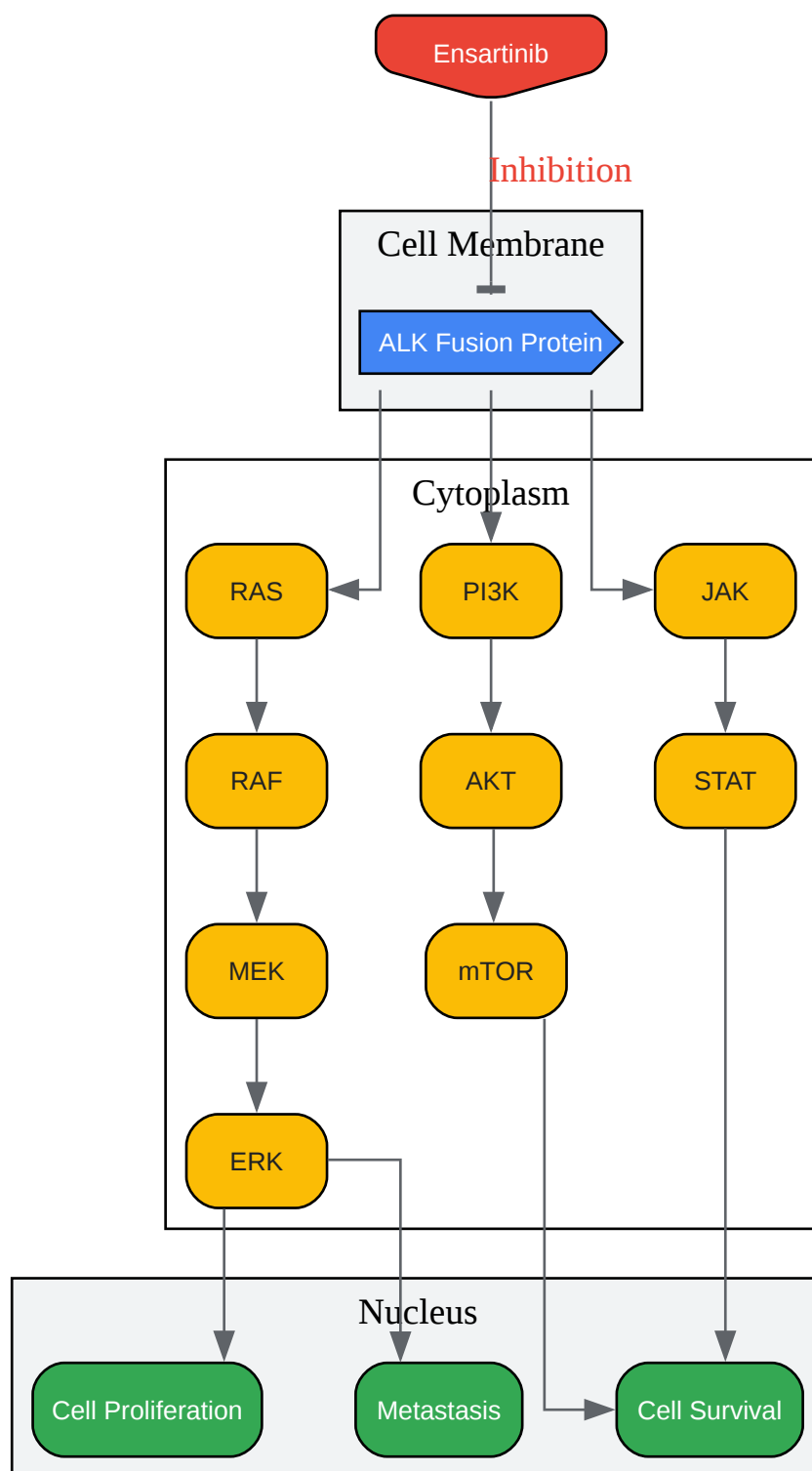
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib (**X-396**) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) harboring ALK rearrangements. Furthermore, Ensartinib has shown efficacy against other oncogenic drivers, including MET exon 14 skipping mutations.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of Ensartinib using xenograft models of human NSCLC, specifically focusing on ALK-positive and MET-mutated subtypes.

Mechanism of Action and Targeted Signaling Pathways

Ensartinib effectively inhibits the constitutive activation of ALK fusion proteins, which are the hallmark of ALK-positive NSCLC.[3] These fusion proteins, most commonly EML4-ALK, lead to the downstream activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation, survival, and metastasis.[3][4] By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, Ensartinib blocks its autophosphorylation and subsequent downstream signaling.[4] Ensartinib is also a potent inhibitor of the MET tyrosine kinase, making it a viable therapeutic agent for NSCLC with MET exon 14 skipping mutations.[1]



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Caption: ALK Signaling Pathway Inhibition by Ensartinib.

Data Presentation: In Vivo Efficacy of Ensartinib

The following tables summarize the available data on the in vivo efficacy of Ensartinib in preclinical models. While specific quantitative tumor growth inhibition data is limited in publicly available literature, the qualitative and semi-quantitative findings strongly support the potent anti-tumor activity of Ensartinib.

Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC Xenograft Model

Parameter	Details
Animal Model	Nude Mice
Cell Line	H3122 (Human NSCLC, EML4-ALK fusion)
Treatment	Ensartinib
Dosage	25 mg/kg
Administration	Twice daily (bid)
Efficacy Outcome	Significant delay in tumor growth compared to vehicle control.
Reference	Preclinical data has shown that Ensartinib demonstrates strong antitumor activity in H3122 lung cancer xenografts.

Table 2: Efficacy of Ensartinib in MET-Mutated NSCLC Xenograft Model

Parameter	Details
Animal Model	Mouse
Cell Line	Hs746T (Human NSCLC, MET exon 14 skipping mutation)
Treatment	Ensartinib
Dosage	Not specified in available literature
Administration	Not specified in available literature
Efficacy Outcome	Suppression of tumor growth.
Reference	In vivo, ensartinib suppressed the growth of Hs746T cells. [5]

Experimental Protocols

These protocols provide a general framework for conducting in vivo efficacy studies of Ensartinib. Specific details may require optimization based on institutional guidelines and experimental goals.

Protocol 1: Subcutaneous Xenograft Model for ALK-Positive NSCLC

Objective: To evaluate the anti-tumor efficacy of Ensartinib in a subcutaneous H3122 xenograft model.

Materials:

- H3122 human NSCLC cell line
- Female athymic nude mice (4-6 weeks old)
- Matrigel (or other suitable extracellular matrix)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

- Ensartinib
- Vehicle solution (e.g., 0.5% methylcellulose)
- Sterile syringes and needles
- Calipers
- Animal anesthesia equipment

Procedure:

- Cell Culture: Culture H3122 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation for Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Wash cells with sterile PBS and perform a cell count.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Tumor Implantation:
 - Anesthetize the mice.
 - Inject 0.1 mL of the cell suspension (5×10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

- Drug Administration:
 - Prepare Ensartinib at a concentration of 2.5 mg/mL in the vehicle solution.
 - Administer Ensartinib orally to the treatment group at a dose of 25 mg/kg twice daily.
 - Administer an equivalent volume of the vehicle solution to the control group.
 - Continue treatment for a predetermined period (e.g., 21-28 days).
- Efficacy Evaluation:
 - Measure tumor volume and body weight every 2-3 days.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Data Analysis:
 - Calculate the mean tumor volume \pm SEM for each group at each time point.
 - Calculate the percentage of tumor growth inhibition (% TGI).
 - Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Protocol 2: Subcutaneous Xenograft Model for MET-Mutated NSCLC

Objective: To assess the in vivo efficacy of Ensartinib in a subcutaneous Hs746T xenograft model.

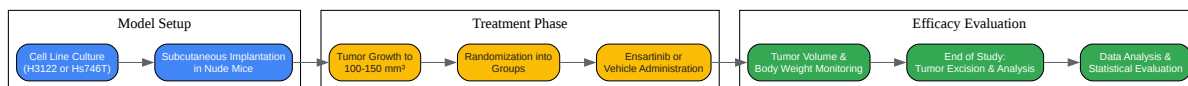
Materials:

- Hs746T human NSCLC cell line
- Female athymic nude mice (4-6 weeks old)

- Matrigel
- DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Ensartinib
- Vehicle solution
- Sterile syringes and needles
- Calipers
- Animal anesthesia equipment

Procedure:

- Cell Culture: Culture Hs746T cells in DMEM medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation and Implantation: Follow the same procedure as described in Protocol 1, adjusting the cell number for injection as needed based on the growth characteristics of the Hs746T cell line.
- Tumor Growth Monitoring and Grouping: Follow the same procedure as described in Protocol 1.
- Drug Administration:
 - The optimal dose and schedule for Ensartinib in the Hs746T model may need to be determined empirically. A starting dose can be extrapolated from the H3122 model or based on in vitro potency.
 - Administer Ensartinib (e.g., orally, once or twice daily) to the treatment group.
 - Administer the vehicle to the control group.
- Efficacy Evaluation and Data Analysis: Follow the same procedures as described in Protocol 1.



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